molecular formula C12H12FN3O B13182268 N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide

N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide

Cat. No.: B13182268
M. Wt: 233.24 g/mol
InChI Key: PXNUYZKLYMTYSC-UHFFFAOYSA-N
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Description

N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluoro-substituted phenyl ring and an imidazole ring, which are connected through a carboxamide linkage. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The fluoro-substituted phenyl ring enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide is unique due to its combination of a fluoro-substituted phenyl ring and an imidazole ring connected through a carboxamide linkage. This unique structure imparts specific biological and chemical properties, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]imidazole-1-carboxamide

InChI

InChI=1S/C12H12FN3O/c1-9-2-3-10(6-11(9)13)7-15-12(17)16-5-4-14-8-16/h2-6,8H,7H2,1H3,(H,15,17)

InChI Key

PXNUYZKLYMTYSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)N2C=CN=C2)F

Origin of Product

United States

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